molecular formula C21H23N5O3S B2940692 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone CAS No. 2034245-77-5

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2940692
CAS No.: 2034245-77-5
M. Wt: 425.51
InChI Key: JLXGLSAYJZFNTO-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound consists of a benzo[d]oxazole moiety, a tetrahydropyrazolo[1,5-a]pyridine ring, and a piperazin-1-yl ethanone group, offering unique chemical and biological properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone involves multiple steps, including the formation of key intermediates and their subsequent reaction under specific conditions. Typically, starting materials like benzo[d]oxazole and tetrahydropyrazolo[1,5-a]pyridine derivatives are employed. Common reagents include thiolating agents, condensation reagents, and specific catalysts to facilitate each step.

Industrial Production Methods: On an industrial scale, the production process must be optimized for yield, purity, and cost-effectiveness. This involves scaling up the reactions, using continuous flow reactors, and employing purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are often influenced by the functional groups present in the molecule and the specific conditions under which they are carried out.

Common Reagents and Conditions: Typical reagents used include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Solvents, temperatures, and reaction times are crucial factors that affect the outcome of these reactions.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could result in the corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for functional group modifications, making it a versatile building block.

Biology and Medicine: In biological and medical research, 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is investigated for its potential as a therapeutic agent. Its structural elements may interact with biological targets, influencing pathways related to diseases such as cancer, neurological disorders, and infectious diseases.

Industry: Industrially, this compound could be utilized in the development of novel materials, including polymers and coatings, due to its stability and reactivity

Mechanism of Action

The mechanism by which 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate signaling pathways, alter enzyme activities, or change cellular behaviors, leading to therapeutic or biological outcomes.

Comparison with Similar Compounds

  • 2-(Benzo[d]oxazol-2-ylthio)-1-ethyl-4-piperazinone

  • 4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine derivatives

  • Benzo[d]oxazole-based compounds

Uniqueness: What sets 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone apart is its combination of structural elements, offering a blend of chemical stability, reactivity, and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

This is just the tip of the iceberg; there's a wealth of potential hidden in such a compound. Fascinating, right?

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-19(14-30-21-22-16-6-1-2-7-18(16)29-21)24-9-11-25(12-10-24)20(28)17-13-15-5-3-4-8-26(15)23-17/h1-2,6-7,13H,3-5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXGLSAYJZFNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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